N-[3,5-bis(hydrazinecarbonyl)phenyl]hexadecane-1-sulfonamide
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Overview
Description
N-[3,5-bis(hydrazinecarbonyl)phenyl]hexadecane-1-sulfonamide is a chemical compound with a complex structure that includes hydrazinecarbonyl groups and a sulfonamide group attached to a hexadecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(hydrazinecarbonyl)phenyl]hexadecane-1-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the hydrazinecarbonyl groups: This can be achieved through the reaction of hydrazine with carbonyl-containing compounds under controlled conditions.
Attachment of the sulfonamide group: This step involves the reaction of a sulfonyl chloride with an amine group, forming the sulfonamide linkage.
Coupling with the hexadecane chain: The final step involves the attachment of the hexadecane chain to the aromatic ring, which can be achieved through various coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(hydrazinecarbonyl)phenyl]hexadecane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydrazinecarbonyl groups can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[3,5-bis(hydrazinecarbonyl)phenyl]hexadecane-1-sulfonamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s hydrazinecarbonyl groups can interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3,5-bis(hydrazinecarbonyl)phenyl]hexadecane-1-sulfonamide involves its interaction with molecular targets through its functional groups. The hydrazinecarbonyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The sulfonamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
N-[3,5-bis(hydrazinecarbonyl)phenyl]octadecane-1-sulfonamide: Similar structure but with an octadecane chain.
N-[3,5-bis(hydrazinecarbonyl)phenyl]dodecane-1-sulfonamide: Similar structure but with a dodecane chain.
Uniqueness
N-[3,5-bis(hydrazinecarbonyl)phenyl]hexadecane-1-sulfonamide is unique due to its specific combination of hydrazinecarbonyl and sulfonamide groups attached to a hexadecane chain
Properties
CAS No. |
3248-96-2 |
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Molecular Formula |
C24H43N5O4S |
Molecular Weight |
497.7 g/mol |
IUPAC Name |
N-[3,5-bis(hydrazinecarbonyl)phenyl]hexadecane-1-sulfonamide |
InChI |
InChI=1S/C24H43N5O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-34(32,33)29-22-18-20(23(30)27-25)17-21(19-22)24(31)28-26/h17-19,29H,2-16,25-26H2,1H3,(H,27,30)(H,28,31) |
InChI Key |
QANDBGNMEQBBQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)NC1=CC(=CC(=C1)C(=O)NN)C(=O)NN |
Origin of Product |
United States |
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